molecular formula C23H17IN2O5 B11554732 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate

Cat. No.: B11554732
M. Wt: 528.3 g/mol
InChI Key: HAUPJGFFKITVSU-AFUMVMLFSA-N
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Description

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate is a complex organic compound that features a combination of benzodioxin and iodobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound’s potential biological activity, particularly its ability to interact with biological macromolecules, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the benzodioxin moiety suggests possible interactions with enzymes or receptors involved in disease pathways .

Industry

In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure .

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate is unique due to the combination of its structural features.

Properties

Molecular Formula

C23H17IN2O5

Molecular Weight

528.3 g/mol

IUPAC Name

[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C23H17IN2O5/c24-19-4-2-1-3-18(19)23(28)31-17-8-5-15(6-9-17)14-25-26-22(27)16-7-10-20-21(13-16)30-12-11-29-20/h1-10,13-14H,11-12H2,(H,26,27)/b25-14+

InChI Key

HAUPJGFFKITVSU-AFUMVMLFSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I

Origin of Product

United States

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